molecular formula C21H21BrN2O3S B2556240 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide CAS No. 898416-69-8

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2556240
CAS No.: 898416-69-8
M. Wt: 461.37
InChI Key: AXUBNAIRXVEUCB-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21BrN2O3S and its molecular weight is 461.37. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide generally involves multi-step organic reactions starting from commercially available precursors. One common route begins with the bromination of benzenesulfonamide followed by alkylation with 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl bromide and finally, introducing the furan ring through a coupling reaction.

Industrial Production Methods Industrial-scale production would typically involve similar chemical routes but optimized for scale, yield, and cost-efficiency. Reactor design, temperature control, and solvent recycling are critical to ensure the process is environmentally and economically viable.

Chemical Reactions Analysis

Types of Reactions It Undergoes This compound undergoes various organic reactions such as:

  • Substitution: The bromine atom can participate in nucleophilic substitution reactions.

  • Reduction: The dihydroisoquinoline moiety can be reduced to alter the compound's functionality.

  • Oxidation: The furan ring can be oxidized to introduce new functional groups.

Common Reagents and Conditions Typical reagents used with this compound include:

  • Nucleophiles like amines or alcohols for substitution reactions.

  • Reducing agents like lithium aluminum hydride for reduction processes.

  • Oxidizing agents like potassium permanganate for oxidation reactions.

Major Products Formed The major products depend on the specific reaction conditions but can include substituted derivatives, reduced isoquinoline structures, and oxidized furan ring products.

Scientific Research Applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its interactions with biological molecules and potential biochemical pathway modulations.

  • Medicine: Explored for its therapeutic potentials, such as anti-inflammatory or antimicrobial activities.

  • Industry: Applied in material science for developing advanced materials with specific properties.

Mechanism of Action: The exact mechanism of action for this compound depends on its application. In medicinal chemistry, for instance, it may interact with cellular receptors or enzymes, modulating specific molecular pathways to elicit a biological response. The bromine atom and the functional groups within the molecule play a pivotal role in its activity by facilitating interactions with target sites.

Comparison with Similar Compounds: Similar compounds may include:

  • 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

  • 4-fluoro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide These compounds share a similar core structure but differ in the halogen atom attached to the benzene ring, influencing their reactivity and potential applications. The unique bromine atom in 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide can impact its chemical behavior and biological activity, distinguishing it from its analogs.

Hope that piques your interest!

Properties

IUPAC Name

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3S/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUBNAIRXVEUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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